molecular formula C19H17N3O5 B11703408 Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro- CAS No. 20200-64-0

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro-

Cat. No.: B11703408
CAS No.: 20200-64-0
M. Wt: 367.4 g/mol
InChI Key: WOHKZAFFWQFDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique photochromic properties. This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible transformations between two isomeric forms upon exposure to light. The presence of nitro groups at positions 6 and 8 enhances its photochromic behavior, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

The synthesis of 1’,3’,3’-trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with corresponding salicylaldehyde derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired spiropyran structure . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1’,3’,3’-Trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:

Common reagents used in these reactions include UV light for photochromic transformations and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1’,3’,3’-trimethyl-6,8-dinitrospiro[chromene-2,2’-indole] primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation from the closed-ring spiropyran form to the open-ring merocyanine form. This transformation involves the breaking and forming of chemical bonds, leading to changes in the compound’s optical properties . The molecular targets and pathways involved in this process are primarily related to the absorption of light and the subsequent isomerization of the spiropyran structure .

Properties

CAS No.

20200-64-0

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

1',3',3'-trimethyl-6,8-dinitrospiro[chromene-2,2'-indole]

InChI

InChI=1S/C19H17N3O5/c1-18(2)14-6-4-5-7-15(14)20(3)19(18)9-8-12-10-13(21(23)24)11-16(22(25)26)17(12)27-19/h4-11H,1-3H3

InChI Key

WOHKZAFFWQFDQP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.